Tetrahydro-2h-pyran-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

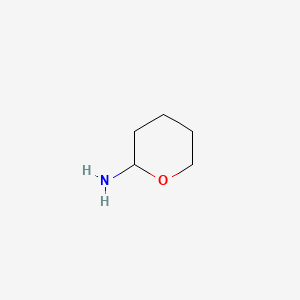

Structure

3D Structure

Properties

CAS No. |

64474-04-0 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

oxan-2-amine |

InChI |

InChI=1S/C5H11NO/c6-5-3-1-2-4-7-5/h5H,1-4,6H2 |

InChI Key |

ICBYIKRIEVEFCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Functionalization of Tetrahydro-2H-pyran-2-amine: A Comprehensive Technical Guide

Executive Summary & Chemical Identity

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, Tetrahydro-2H-pyran-2-amine (IUPAC: oxan-2-amine; CAS: 64474-04-0) stands out as a highly versatile chiral building block[1]. With a molecular formula of

As an application scientist, I approach the synthesis of this compound not merely as a sequence of chemical steps, but as a highly orchestrated manipulation of stereoelectronic effects. The pyran ring's conformational dynamics—specifically its preference for the N-axial conformation in the solid state—dictates its reactivity and makes it an invaluable intermediate in the synthesis of complex alkaloids and glycosidase inhibitors[1][3].

Mechanistic Foundations & Core Synthetic Strategies

The synthesis of this compound relies on overcoming the inherent stability of the tetrahydropyran ring to introduce nitrogenous functionality. Electrophilic reactions with these derivatives occur selectively at positions that stabilize positive charge development, typically directed by the electronic distribution within the heterocyclic system[1].

The three primary synthetic strategies are:

-

Reductive Amination: The most direct route involves the reaction of tetrahydropyran derivatives (such as lactols or ketones) with ammonia or primary amines under reducing conditions. Sodium borohydride (

) or lithium aluminum hydride ( -

Acid-Catalyzed Cyclization: This approach builds the pyran ring and introduces the amine simultaneously. Linear precursors, such as 3-benzoylamino-pyran-2-ones, undergo deprotection and cyclization in the presence of strong acids (e.g., concentrated

)[1]. -

Direct Amination: Involves the direct nucleophilic substitution of a leaving group at the anomeric center of a pre-formed tetrahydropyran scaffold[1].

Overview of primary synthetic pathways to this compound.

Quantitative Analysis of Catalytic Systems

The choice of catalyst dictates the yield and purity of the amination process. Below is a comparative analysis of field-proven catalytic systems used for the intramolecular amination and functionalization of pyran derivatives[1].

| Reaction Type | Catalyst System | Substrate | Yield (%) |

| Deprotection / Cyclization | Concentrated | 3-Benzoylamino-pyran-2-one | 79 – 92% |

| Nitro Reduction / Amination | Raney Nickel | Nitro-pyran derivative | ~100% |

| N-allylation (Substitution) | Camphor-10-sulfonic acid (CSA) | Protected pyran-2-ol | >85% |

Experimental Methodology: Synthesis of Complex Derivatives

To demonstrate the practical application of these principles, we will examine the synthesis of (3S,4R)-N-allyl-3,4,5-tris(benzyloxy)this compound , a critical intermediate in the development of guanidinium iminosugars[3][4].

This protocol is a self-validating system: every reagent serves a specific mechanistic purpose to drive the equilibrium toward the desired product.

Step-by-Step Protocol

Reagents Required:

-

(3S,5R)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-ol (1.0 eq, 10 g, 0.025 mol)

-

Camphor-10-sulfonic acid (CSA) (1.0 eq, 5.61 g, 0.024 mol)

-

Anhydrous Sodium Sulfate (

) (4.8 eq, 16.46 g, 0.12 mol) -

Allylamine (10.0 eq, 18 mL, 0.24 mol)

-

Anhydrous Toluene (240 mL)

Procedure & Mechanistic Causality:

-

Suspension & Activation: Suspend the protected pyran-2-ol, CSA, and

in 240 mL of anhydrous toluene[3].-

Causality: The anomeric hydroxyl group is a poor leaving group. CSA acts as a bulky, organic-soluble acid catalyst that selectively protonates this hydroxyl without cleaving the acid-sensitive benzyloxy protecting groups. This generates a highly reactive electrophilic oxocarbenium ion intermediate.

-

-

Nucleophilic Addition: Add allylamine (18 mL) to the suspension[3].

-

Causality: Allylamine is used in massive excess (10 eq) to ensure it outcompetes any residual water for the oxocarbenium ion, acting as both the primary nucleophile and a base to neutralize the system post-reaction.

-

-

Thermal Driving Force: Reflux the reaction mixture at 105°C for 4 hours[5].

-

Causality: Toluene provides a non-polar environment that stabilizes the transition state while allowing for a high reflux temperature. The 105°C thermal energy is critical to overcome the severe steric hindrance imposed by the three bulky benzyloxy groups during the nucleophilic attack.

-

-

Equilibrium Shifting:

-

Causality: The formation of the amine bond releases water. If left in the system, water will drive the equilibrium backward via hydrolysis. The 4.8 equivalents of anhydrous

act as an in situ desiccant, irreversibly trapping water and pushing the reaction forward strictly according to Le Chatelier's principle[3][5].

-

-

Monitoring & Isolation: Monitor the reaction via Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed[3]. The crude product can typically be used in subsequent steps (such as guanidinylation) without extensive purification due to the high conversion rate.

Step-by-step experimental workflow for the synthesis of N-allyl pyran derivatives.

Downstream Pharmaceutical Applications

The stereochemical integrity and functional versatility of this compound make it highly valuable in advanced drug development:

-

Tandem Catalytic Processes: this compound derivatives are heavily utilized in tandem relay catalytic protocols. By combining bench-stable palladium precatalysts with isothiourea organocatalysts, researchers can achieve the enantioselective synthesis of

-amino acid derivatives via allylic amination followed by sigmatropic rearrangement[1]. -

Glycosidase Inhibitors: Derivatives of this compound, specifically guanidinylated iminosugars, act as potent and selective inhibitors of

-glucocerebrosidase. Modulating this enzyme is a primary therapeutic strategy for treating lysosomal storage disorders, most notably Gaucher disease[3][5]. -

Alkaloid Frameworks: The tetrahydropyran ring offers conformational stability, while the amino group provides a nucleophilic site for multi-step synthetic sequences, making it an ideal protective and reactive intermediate in the total synthesis of complex nitrogen-containing marine alkaloids[1][3].

References

-

[PubChem - NIH] Oxan-2-amine | C5H11NO | CID 14471248. Retrieved from: [Link]

-

[DSpace - Utrecht University] Guanidinium Iminosugars as Glycosidase Inhibitors. Retrieved from: [Link]

-

[University of Ljubljana] Synthesis of guanidinylated iminosugars as precursors for new selective β-glucosidase inhibitors. Retrieved from:[Link]

Sources

Tetrahydro-2H-pyran-2-amine (CAS: 64474-04-0): A Comprehensive Technical Guide to Synthesis, Characterization, and Application in Medicinal Chemistry

As drug development increasingly relies on complex, stereochemically rich scaffolds, cyclic amines like tetrahydro-2H-pyran-2-amine have emerged as critical building blocks. Known systematically as oxan-2-amine, this compound features a unique structural motif: an amino group positioned at the anomeric carbon (C2) of a tetrahydropyran ring[1]. This specific positioning dictates its reactivity, making it an indispensable precursor in the synthesis of polycyclic alkaloids, iminosugars, and selective glycosidase inhibitors[1][2].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic synthesis, self-validating characterization protocols, and pharmacological applications.

Physicochemical Profiling & Chemical Identity

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in organic solvents and biological assays. The compound's low molecular weight and favorable partition coefficient make it an excellent starting material for fragment-based drug discovery (FBDD).

| Property | Value / Description |

| Product Name | This compound[1] |

| CAS Registry Number | 64474-04-0[1] |

| IUPAC Name | Oxan-2-amine[1] |

| Molecular Formula | C5H11NO[3] |

| Molecular Weight | 101.15 g/mol [3] |

| Canonical SMILES | C1CCOC(C1)N[3] |

| InChIKey | ICBYIKRIEVEFCX-UHFFFAOYSA-N[3] |

| Topological Polar Surface Area (TPSA) | 35.3 Ų[3] |

| XLogP3 | 0.1[3] |

Mechanistic Pathways of Synthesis

The most robust and scalable method for synthesizing this compound and its derivatives is through reductive amination [1]. The reaction begins with a tetrahydropyran derivative, typically a lactol (tetrahydro-2H-pyran-2-ol), which exists in a dynamic equilibrium with its open-chain aldehyde tautomer (5-hydroxypentanal).

Causality in Reagent Selection: When an amine source is introduced, an acid catalyst such as camphor-10-sulfonic acid is often employed to accelerate the dehydration step, driving the formation of the intermediate imine (Schiff base)[2][4]. The selection of the reducing agent is the most critical parameter. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is strictly preferred over sodium borohydride (NaBH₄). NaBH₄ is overly reactive and will rapidly reduce the open-chain aldehyde back to a primary alcohol. In contrast, NaBH₃CN is stable at the slightly acidic pH (pH 4-6) required to protonate the imine, selectively reducing the iminium ion to the final cyclic amine without degrading the aldehyde intermediate.

Reductive amination pathway from lactol to this compound.

Experimental Protocol: Step-by-Step Reductive Amination

Note: This protocol is designed as a self-validating system incorporating In-Process Controls (IPCs).

-

Substrate Preparation: Dissolve 1.0 equivalent of tetrahydro-2H-pyran-2-ol in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

-

Amine Introduction: Add 5.0 equivalents of ammonium acetate (

). The acetate salt acts as both the ammonia source and a mild buffer to maintain the optimal slightly acidic pH required for iminium formation. -

Imine Formation (IPC 1): Stir the mixture at room temperature for 2 hours. Validation: Analyze via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the lactol spot confirms complete conversion to the intermediate.

-

Selective Reduction: Cool the reaction vessel to 0 °C. Slowly add 1.5 equivalents of sodium cyanoborohydride (

) in small portions to control the exothermic hydrogen gas evolution. -

Reaction Completion (IPC 2): Allow the reaction to warm to room temperature and stir for 12 hours. Validation: A ninhydrin-stained TLC plate should reveal a new, highly polar spot that turns deep purple, confirming the presence of the primary amine.

-

Workup and Isolation: Quench the reaction with 1M NaOH to neutralize the borate complexes and deprotonate the amine. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure to yield the crude this compound.

Advanced Characterization Protocols

Accurate identification of this compound requires a multi-modal spectroscopic approach. The anomeric position of the amine group creates a highly specific electronic environment that serves as the primary diagnostic marker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts: In ¹H NMR, the C2 proton (the anomeric proton) is uniquely situated between an endocyclic oxygen atom and an exocyclic nitrogen atom. Both heteroatoms exert a strong electron-withdrawing inductive effect, severely deshielding this proton.

-

Protocol: Dissolve 10 mg of the purified compound in 0.5 mL of

. Ensure the solvent is strictly anhydrous, as trace water will cause the -

Expected ¹H NMR Data: The diagnostic C2 proton will appear as a distinct multiplet (or a broad doublet depending on the axial/equatorial conformer ratio) far downfield, typically between 4.0 ppm and 4.5 ppm [5][6]. The remaining ring protons (C3, C4, C5) will appear as complex overlapping multiplets in the aliphatic region between 1.2 ppm and 1.9 ppm . The

protons typically present as a broad singlet around 1.5 - 2.0 ppm , which disappears upon the addition of

Mass Spectrometry (MS)

-

Protocol: Utilize Electrospray Ionization (ESI) in positive mode. The basic nature of the amine easily accepts a proton.

-

Expected Data: The mass spectrum will show a dominant pseudo-molecular ion peak

at m/z 102.15 . A common diagnostic fragmentation pattern involves the loss of ammonia (

Applications in Drug Development

The structural architecture of this compound is heavily exploited in the synthesis of iminosugars and guanidinium-based alkaloids [2].

Glycosidase Inhibitors: Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by, or adjacent to, a nitrogen atom. This compound derivatives mimic the transition state of natural glycosides during enzymatic cleavage[2][5]. Because the protonated amine at physiological pH resembles the oxocarbenium ion transition state formed during glycan hydrolysis, these compounds act as potent, competitive inhibitors of β-glucocerebrosidase[2][4]. This mechanism is the foundational therapeutic strategy for treating lysosomal storage disorders, such as Gaucher disease[2][4].

Polycyclic Alkaloid Construction: The compound serves as a versatile intermediate in the total synthesis of complex marine alkaloids (e.g., Palau'amine and Ptilomycalins)[2]. The primary amine can be readily converted into a guanidine group, which acts as an organic superbase (pKa ~13) capable of forming highly stable, bidentate hydrogen bonds with biological targets like kinases and proteases[2][7].

References

-

PubChem, National Institutes of Health (NIH). Oxan-2-amine | C5H11NO | CID 14471248. Retrieved from:[Link][3]

-

Utrecht University Repository (DSpace). Guanidinium Iminosugars as Glycosidase Inhibitors. Retrieved from: [Link][2][5][7]

-

University of Ljubljana. Synthesis of guanidinylated iminosugars as precursors for new selective β-glucosidase inhibitors. Retrieved from:[Link][4][6]

Sources

- 1. Buy this compound | 64474-04-0 [smolecule.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Oxan-2-amine | C5H11NO | CID 14471248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ffa.uni-lj.si [ffa.uni-lj.si]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. ffa.uni-lj.si [ffa.uni-lj.si]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

The Ascendant Role of Tetrahydro-2H-pyran-2-amine Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the tetrahydropyran (THP) moiety stands out as a "privileged scaffold," a structural framework that confers bioactivity across a range of biological targets. The inherent conformational rigidity and the hydrogen bond accepting capacity of the ether oxygen within the THP ring make it a highly desirable component in drug design. This in-depth technical guide focuses on a particularly promising subclass: Tetrahydro-2H-pyran-2-amine derivatives . The strategic placement of a primary or substituted amine at the 2-position provides a versatile handle for synthetic elaboration, enabling the systematic modulation of physicochemical and pharmacological properties to optimize drug-like characteristics.

This document serves as a comprehensive resource, elucidating the synthesis, diverse biological activities, and underlying mechanisms of action of this promising class of compounds, thereby providing a roadmap for their future development as therapeutic agents.

Synthetic Strategies: Accessing the this compound Core

The synthetic accessibility of a chemical scaffold is a cornerstone of its utility in drug discovery. The this compound core can be constructed through several robust and adaptable synthetic routes. A prevalent and highly effective method is the reductive amination of a corresponding tetrahydropyran-2-one or a related carbonyl precursor. This approach is advantageous as it allows for the direct installation of a wide array of primary and secondary amines, facilitating the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Alternative strategies often involve the de novo construction of the tetrahydropyran ring system. For example, intramolecular cyclization reactions can provide efficient routes to complex polycyclic structures from linear precursors.[1] The choice of synthetic pathway is dictated by the desired substitution pattern, stereochemical outcome, and the overall synthetic efficiency.

A Spectrum of Biological Activities: Therapeutic Potential Across Multiple Domains

Derivatives of the this compound scaffold have exhibited a remarkable breadth of biological activities, underscoring their potential to address a wide range of therapeutic needs.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A significant body of research highlights the potent cytotoxic and anti-proliferative effects of this compound derivatives against a panel of human cancer cell lines.

Mechanistic Insights: The anticancer properties of these compounds are often multi-faceted. Studies have shown that certain fused pyran derivatives can induce apoptosis and trigger cell cycle arrest , thereby halting the uncontrolled proliferation of cancer cells.[2] A key mechanism of action for some pyran derivatives involves the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer. For instance, inhibition of the PI3K/Akt signaling pathway , a central regulator of cell survival and growth, has been identified as a potential mechanism for the antitumor effects of some pyran-containing compounds.[3]

Structure-Activity Relationship (SAR): Elucidating the relationship between chemical structure and biological activity is paramount in drug design. While specific SAR studies on the this compound core are emerging, insights can be drawn from related pyran structures. For example, in a series of 4-amino-2H-pyran-2-one analogs, a secondary amine was found to be preferable to a tertiary amine for potent cytotoxicity, and the presence of bulky aromatic substituents on the amine was also shown to be crucial for activity.[4] These findings provide a rational basis for the design of future generations of this compound-based anticancer agents.

Experimental Workflow for Anticancer Drug Discovery

Caption: A typical drug discovery workflow for anticancer pyran derivatives.

Experimental Protocol: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic potential of novel compounds.[5][6][7][8]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded into 96-well plates at an optimized density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

-

Compound Treatment: The cells are then exposed to a range of concentrations of the this compound derivatives for a defined period, typically 24 to 72 hours.[6]

-

MTT Incubation: Following treatment, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals over a 2-4 hour incubation period.[6]

-

Formazan Solubilization: The insoluble formazan crystals are dissolved using a solubilizing agent, most commonly dimethyl sulfoxide (DMSO).[6]

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[5]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. From this data, the half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous human diseases, creating a significant need for novel anti-inflammatory therapeutics. This compound derivatives have demonstrated notable anti-inflammatory properties in preclinical models.

Mechanistic Insights: The anti-inflammatory effects of these compounds are often mediated by their ability to suppress the production of pro-inflammatory molecules. For instance, certain pyran derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).[9] This, in turn, reduces the levels of nitric oxide (NO) and prostaglandins, key mediators of the inflammatory response. Furthermore, the modulation of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, has been implicated in the anti-inflammatory action of some pyran derivatives.[9]

Inhibition of Inflammatory Pathways

Caption: Inhibition of inflammatory pathways by pyran derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[10][11][12][13]

-

Animal Acclimatization: Rodents, typically rats or mice, are acclimatized to the laboratory environment for at least one week prior to the experiment to minimize stress-related variability.

-

Compound Administration: Test compounds are administered via an appropriate route, such as oral gavage or intraperitoneal injection, at varying doses. Control groups receive either the vehicle or a standard anti-inflammatory drug like indomethacin.

-

Induction of Inflammation: A localized inflammatory response is induced by injecting a 1% solution of carrageenan into the sub-plantar tissue of the hind paw.

-

Measurement of Edema: The volume of the inflamed paw is measured at regular time intervals (e.g., hourly for up to 5 hours) using a plethysmometer.[10]

-

Data Analysis: The percentage of edema inhibition is calculated for each treatment group in comparison to the vehicle-treated control group, allowing for the assessment of the compound's anti-inflammatory efficacy.

Antimicrobial Activity: A New Frontier in Combating Resistance

The escalating threat of antimicrobial resistance has spurred the search for new classes of antibiotics. This compound derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.

Mechanistic Insights: The mode of antimicrobial action can vary among different derivatives. For example, certain N-Methyl-N-tetrahydro-2H-pyran-4-ylamine peptides have been shown to exert their bactericidal effect by disrupting the integrity of the bacterial cell membrane, leading to cell lysis and death.[14] This mechanism is particularly attractive as it may be less prone to the development of resistance compared to antibiotics that target specific enzymes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][15][16][17][18]

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to ensure a consistent cell density.[15]

-

Compound Dilution: Serial twofold dilutions of the this compound derivative are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.[15]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[17]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[15]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[15]

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. Emerging evidence suggests that this compound derivatives may possess neuroprotective properties.

Mechanistic Insights: A key therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission. Some tetrahydroquinoline derivatives, which share structural similarities with the tetrahydropyran core, have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[19][20][21] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, potentially improving cognitive function. Additionally, the antioxidant and anti-inflammatory properties of some pyran derivatives may also contribute to their neuroprotective effects by mitigating oxidative stress and neuroinflammation, two key pathological features of many neurodegenerative diseases.[22]

Experimental Protocol: In Vitro Neuroprotection Assay

Initial screening for neuroprotective effects can be conducted using in vitro models of neurotoxicity.[23][24][25][26]

-

Neuronal Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are maintained in appropriate culture conditions.[24]

-

Compound Pre-treatment: The cells are pre-incubated with various concentrations of the this compound derivative.[24]

-

Induction of Neurotoxicity: Neuronal injury is induced by exposing the cells to a relevant neurotoxin, such as amyloid-beta (Aβ) for Alzheimer's models or 6-hydroxydopamine (6-OHDA) for Parkinson's models.[24]

-

Assessment of Neuroprotection: Cell viability is assessed using methods such as the MTT assay. A significant increase in cell survival in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.[24]

Future Directions and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities demonstrated by its derivatives, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore its significance in modern medicinal chemistry. Future research should focus on the systematic exploration of the structure-activity relationships within this chemical class to identify more potent and selective compounds. Furthermore, in-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these derivatives. Coupled with comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling, these efforts will be instrumental in advancing the most promising this compound derivatives towards clinical development and ultimately, to the patients who need them.

Sources

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. clyte.tech [clyte.tech]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]

- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. connectjournals.com [connectjournals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. protocols.io [protocols.io]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. op.niscpr.res.in [op.niscpr.res.in]

- 21. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Neuroprotective Effects of a Novel Demeclocycline Derivative Lacking Antibiotic Activity: From a Hit to a Promising Lead Compound | MDPI [mdpi.com]

Structural Elucidation and Stability Profiling of Tetrahydro-2H-pyran-2-amine

Part 1: Executive Summary & Chemical Reality Check

CRITICAL WARNING: Researchers attempting to isolate Tetrahydro-2H-pyran-2-amine (2-aminotetrahydropyran) as a stable, free-flowing liquid will likely fail.

Unlike its stable isomer tetrahydro-2H-pyran-4-amine, the 2-amine isomer is a cyclic hemiaminal (

This guide provides the spectroscopic signatures required to identify the transient hemiaminal species in situ or as a stabilized salt, distinguishing it from its decomposition products.

Part 2: Structural Dynamics & Equilibrium

To interpret the spectra correctly, you must understand the species present in your sample tube. The 2-amine is not a static molecule; it is a "flickering" species.

Figure 1: Hemiaminal Equilibrium & Decomposition Pathway

Caption: The target hemiaminal (blue) exists in equilibrium with the open-chain aldehyde (yellow) and irreversibly degrades into the trimer (red) upon concentration.

Part 3: Spectroscopic Profile

The following data represents the monomeric hemiaminal species , typically observed in

Nuclear Magnetic Resonance (NMR)

The diagnostic signal is the Anomeric Proton (H-2) . In a standard ether (like THP), this signal is ~4.5 ppm. In the amine, the lower electronegativity of nitrogen shields this proton, shifting it upfield.

Table 1:

NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 | 3.95 – 4.15 | dd (Doublet of Doublets) | 1H | Diagnostic Anomeric Center. Coupling to H-3ax/eq. |

| H-6 (eq) | 3.85 – 3.95 | m | 1H | Ether linkage (adjacent to O). |

| H-6 (ax) | 3.30 – 3.40 | td | 1H | Ether linkage (axial). |

| 1.80 – 2.50 | br s | 2H | Exchangeable. Broadens with moisture. | |

| H-3, H-4, H-5 | 1.40 – 1.90 | m (complex) | 6H | Ring methylene envelope. |

Table 2:

NMR Data (100 MHz,

)

| Position | Shift ( | Assignment Logic |

| C-2 | 82.0 – 86.0 | Anomeric Carbon. Upfield from acetals (typically ~98 ppm) due to N-substitution. |

| C-6 | 66.0 – 68.0 | Ether carbon ( |

| C-3 | 31.0 – 33.0 | |

| C-5 | 25.0 – 26.0 | |

| C-4 | 22.0 – 23.0 | Remote methylene. |

Expert Insight: If you observe a signal at

9.7 ppm (aldehyde) or a complex aromatic/imine region, your sample has ring-opened or polymerized.

Mass Spectrometry (MS)

The hemiaminal is fragile under Electron Impact (EI). Soft ionization (ESI/APCI) is preferred but may still show artifacts.

-

Molecular Formula:

-

Molecular Weight: 101.15 g/mol

Fragmentation Pathway (EI, 70 eV)

-

Molecular Ion (

): 101 m/z (Very weak or absent). -

Base Peak (

): 85 m/z (Loss of amine group, forming the oxonium ion). -

Ring Opening (

): 72 m/z (Retro-Diels-Alder type fragmentation). -

-Cleavage: 30 m/z (

Infrared Spectroscopy (FT-IR)

Distinguishing the cyclic hemiaminal from the open-chain amino-aldehyde.

-

3300 – 3500

: -

1050 – 1150

: -

Absence of 1720

: If the ring is closed, there should be no carbonyl (

Part 4: Analytical Protocol (In Situ Generation)

Since the isolated compound is unstable, use this protocol to generate the species for immediate NMR characterization.

Figure 2: In Situ Characterization Workflow

Caption: Low-temperature handling is essential to kinetically trap the hemiaminal before thermodynamic equilibration to the trimer.

Detailed Methodology

-

Preparation: Dissolve 50 mg of 3,4-dihydro-2H-pyran in 0.6 mL of

(neutralized with basic alumina to remove acid traces). -

Ammonia Addition: Bubble dry ammonia gas through the solution at -20°C for 2 minutes. Alternatively, add a stoichiometric amount of ammonia in methanol.

-

Stabilization: Add 5 mg of

to the tube to scavenge any acid that would catalyze ring opening. -

Acquisition: Run the NMR immediately at 253 K (-20°C).

-

Validation: Look for the doublet of doublets at ~4.0 ppm. If this signal decays over time into complex multiplets, you are observing the trimerization in real-time.

Part 5: References

-

Hemiaminal Stability & Chemistry:

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Hydrolysis of Acetals and Hemiaminals).

-

Source:

-

-

Precursor Reactivity (Dihydropyran):

-

Sigma-Aldrich.3,4-Dihydro-2H-pyran Product Information & Reactivity.

-

Source:

-

-

Spectroscopic Data of Analogous Cyclic Ethers:

-

NIST Chemistry WebBook.[1]Tetrahydro-2H-pyran-2-one (Lactone Precursor) IR/MS Data.

-

Source:

-

-

Synthesis of Aminopyrans:

-

Arkivoc.[2]Synthesis of dihydro-2H-pyran-3(4H)-one and related derivatives. (Provides context on pyran ring stability).

-

Source:

-

Sources

A Technical Guide to the Commercial Availability and Application of Tetrahydro-2H-pyran-2-amine

Abstract

Tetrahydro-2H-pyran-2-amine (THP-amine), a saturated heterocyclic amine, is a crucial building block in modern medicinal chemistry and drug development. Its unique conformational properties and utility as a versatile scaffold have led to its incorporation into a wide array of biologically active molecules. This guide provides an in-depth analysis of its commercial availability, quality control standards, synthetic context, and key applications for researchers, scientists, and drug development professionals. We will explore the landscape of commercial suppliers, essential analytical protocols for quality assurance, and the chemical logic behind its use in pharmaceutical research.

Introduction: The Significance of this compound

This compound (CAS RN: 64474-04-0), also known by its IUPAC name oxan-2-amine, is a valuable heterocyclic compound.[1] The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent, selective, and drug-like molecules. The addition of an amine group at the 2-position creates a chiral center and provides a key functional handle for synthetic elaboration, allowing for the construction of diverse molecular architectures.

Its structural properties are of significant interest; the six-membered ring typically adopts a chair conformation, and the position of the amine group (axial vs. equatorial) can profoundly influence its interaction with biological targets.[1] This conformational rigidity, combined with the hydrogen bonding capacity of the amine, makes THP-amine an attractive component for designing ligands that fit into specific protein binding pockets. Its applications span from intermediates in complex organic synthesis to core components in the development of novel therapeutics for neurological and metabolic disorders.[1]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to large-scale industrial drug development. It is typically offered as the free base or as a more stable hydrochloride salt. When procuring this reagent, researchers should consider purity, form, and the supplier's quality assurance documentation.

Below is a summary of representative commercial sources. Note that availability and specifications are subject to change, and direct consultation with the supplier is always recommended.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Form |

| Smolecule | This compound | 64474-04-0 | C₅H₁₁NO | Inquiry |

| BLD Pharm | This compound | 56400-71-6 | C₅H₁₁NO | NMR, HPLC, LC-MS data available |

| Fluorochem | (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 | C₅H₁₂ClNO | 95% Solid (Note: Isomer) |

| CymitQuimica | Tetrahydro-2H-pyran-4-amine hydrochloride | 33024-60-1 | C₅H₁₁NO·ClH | 97% Crystalline Powder (Note: Isomer)[2] |

This table is illustrative and not exhaustive. Researchers should verify current specifications with suppliers.

Quality Control and In-House Verification

Ensuring the identity and purity of starting materials is a cornerstone of reproducible research. While commercial suppliers provide a Certificate of Analysis (CoA), independent verification is a critical step.

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the pyran ring protons and the amine protons.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight (101.15 g/mol for the free base) and can identify volatile impurities.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. For chiral applications, a chiral HPLC method is necessary to determine the enantiomeric excess (ee).[3]

Typical Protocol: Purity Verification by HPLC

-

Column Selection: A reverse-phase C18 column is typically suitable for purity analysis.

-

Mobile Phase Preparation: A gradient of water (A) and acetonitrile (B), often with an additive like 0.1% trifluoroacetic acid (TFA), is a common starting point.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

Injection and Elution: Inject a small volume (e.g., 5-10 µL) and run the gradient program.

-

Detection: Use a UV detector, typically at a wavelength around 210 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

Synthetic Context: Understanding Origins and Impurities

While this guide focuses on commercial availability, understanding the synthesis of this compound provides valuable context for potential impurities. A common and efficient method is the reductive amination of a tetrahydropyran derivative.[1]

This process typically involves reacting a suitable precursor, such as 2-hydroxytetrahydropyran (the cyclic form of 5-hydroxypentanal), with an ammonia source in the presence of a reducing agent.[1][4]

Potential impurities from this process could include unreacted starting material, over-reduced byproducts, or residual reagents. Understanding the synthetic route allows researchers to select appropriate purification and analytical methods to ensure the final compound meets the required specifications.[3]

Applications in Drug Discovery and Medicinal Chemistry

The THP-amine scaffold is a cornerstone in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1] Its derivatives have been explored as potential anticancer, antibacterial, and anti-inflammatory agents.[5][6]

Logical Integration into Drug Candidates:

The amine functional group serves as a versatile point for modification. It can be acylated, alkylated, or used in reductive amination reactions to append the THP ring to a larger molecular framework. This allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a compound series.

For example, pyranopyrimidine derivatives, which can be synthesized from THP-containing precursors, have shown significant biological activities, including antibacterial and anti-inflammatory properties.[6][7] The tetrahydropyran ring's ability to improve physicochemical properties, such as solubility and metabolic stability, further enhances its value in drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9] Avoid contact with skin and eyes.[8]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[4][8] Keep it away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid:

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[4][9]

Conclusion

This compound is a commercially accessible and synthetically versatile building block of high value to the scientific community. Its privileged structure and favorable chemical properties make it a frequent choice for the development of new therapeutic agents. By understanding the landscape of its commercial availability, implementing rigorous quality control measures, and appreciating its synthetic utility, researchers can effectively leverage this important compound to advance their drug discovery and development programs.

References

-

PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924. National Center for Biotechnology Information. Available from: [Link]

-

Synthonix. 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. Available from: [Link]

-

BuyersGuideChem. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine suppliers and producers. Available from: [Link]

-

PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. National Center for Biotechnology Information. Available from: [Link]

-

SpringerLink. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Available from: [Link]

-

ResearchGate. Synthesis of tetrahydro-2H-pyranopyrimidines. Available from: [Link]

-

ResearchGate. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]

Sources

- 1. Buy this compound | 64474-04-0 [smolecule.com]

- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Literature review of Tetrahydro-2h-pyran-2-amine research

This guide serves as an advanced technical resource for Tetrahydro-2H-pyran-2-amine , a critical yet often misunderstood structural motif in organic synthesis and medicinal chemistry.

Unlike its stable regioisomer (4-aminotetrahydropyran), the 2-amino variant is a hemiaminal ether (glycosylamine analog). Its chemistry is governed by the delicate balance of anomeric effects, ring-chain tautomerism, and acid-lability.[1] This guide addresses its synthesis, stability profile, and application as both a protecting group and a pharmacophore in spirocyclic drug candidates.[1]

From Anomeric Instability to Spirocyclic Pharmacophores

Executive Technical Summary

This compound (CAS 64474-04-0) represents a unique class of heterocyclic hemiaminals. While the 4-isomer is a stable, achiral scaffold used in drugs like AZD0156 (ATM inhibitor), the 2-isomer is inherently reactive.[1] It exists in a dynamic equilibrium with its open-chain amino-aldehyde form (5-aminopentanal).

Research focuses on three distinct domains:

-

Theoretical Chemistry: Investigation of the Reverse Anomeric Effect , where the amino group often prefers the equatorial position, defying the classical axial preference observed in oxygenated analogs.[2]

-

Synthetic Utility: Use as the N-tetrahydropyranyl (N-THP) protecting group for primary and secondary amines, offering orthogonality to base-labile groups.

-

Medicinal Chemistry: Stabilization of the 2-amino core via spiro-fusion (e.g., BACE1 inhibitors) to create rigid, metabolically stable transition-state mimics.

Theoretical Framework: Stability & Stereochemistry

The Hemiaminal Equilibrium

The fundamental challenge in working with free this compound is its susceptibility to hydrolysis and ring opening. In the presence of water or acid, the ring opens to form 5-aminopentanal, which can subsequently polymerize or undergo aldol-like condensations.

Mechanism of Instability:

-

Neutral Conditions: The cyclic hemiaminal is kinetically stable but thermodynamically accessible to the open chain.

-

Acidic Conditions: Protonation of the ring oxygen (or nitrogen) facilitates C-O bond cleavage, driving the equilibrium toward the acyclic aldehyde-ammonium species.

The Reverse Anomeric Effect

Unlike 2-methoxytetrahydropyran, which strongly favors the axial conformation due to the Anomeric Effect (

-

Causality: Computational studies (M06-2X/def2QZVP levels) suggest that steric repulsion between the axial NH hydrogens and the syn-axial ring protons (C3, C5) overrides the stabilizing hyperconjugative overlap.

-

Protonation Impact: The protonated ammonium species (

) strongly prefers the equatorial position to minimize 1,3-diaxial interactions and maximize solvation.

Synthetic Methodologies

Synthesis of N-THP Protected Amines

The most common application of this motif is the protection of amines. The reaction adds an amine across the double bond of 3,4-dihydro-2H-pyran (DHP) .

Protocol: Acid-Catalyzed Addition

-

Reagents: Amine substrate, 3,4-dihydro-2H-pyran (excess), Catalyst (p-TsOH or Camphorsulfonic acid).[1]

-

Conditions: Anhydrous DCM or Toluene,

.[1] -

Mechanism: Markovnikov addition of the amine to the electron-rich enol ether double bond.

Step-by-Step Protocol:

-

Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (0.2 M).

-

Add 3,4-dihydro-2H-pyran (1.5–2.0 equiv).

-

Add catalytic pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).[1]

-

Stir at room temperature for 4–12 hours. Monitor by TLC (N-THP amines are often less polar).[1]

-

Quench: Add triethylamine to neutralize the acid (preventing hydrolysis).

-

Workup: Wash with basic brine (

). Dry over -

Purification: Flash chromatography on silica gel pre-treated with 1%

(crucial to prevent degradation on acidic silica).[1]

Synthesis of Stable Spiro-2-Aminopyrans

To utilize the 2-amino-THP motif as a drug scaffold, the anomeric center must be stabilized. This is achieved by constraining the ring, often via spiro-fusion, which prevents the orbital alignment required for ring opening.[1]

Case Study: BACE1 Inhibitor Synthesis

-

Strategy: Anomeric functionalization of a lactone or cyclic ether followed by spiro-cyclization.

-

Key Intermediate: A spiro-hydantoin or spiro-oxazoline fused to the tetrahydropyran ring.

Visualization of Chemical Logic

Pathway: Synthesis and Degradation

The following diagram illustrates the formation of the N-THP amine and its acid-catalyzed hydrolysis path.

Caption: Acid-catalyzed synthesis of N-THP amines and the hydrolytic pathway leading to ring opening.

Pathway: The Reverse Anomeric Effect

Visualizing the conformational preference of the 2-amino group.

Caption: The Reverse Anomeric Effect in 2-aminotetrahydropyrans favors the equatorial conformer.

Medicinal Chemistry Applications

Comparative Analysis of Pyran-Amine Scaffolds

It is vital to distinguish between the 2-isomer and the 4-isomer in drug design.

| Feature | Tetrahydro-2H-pyran-2 -amine | Tetrahydro-2H-pyran-4 -amine |

| Structure | Hemiaminal (Anomeric) | Ether-Amine (Achiral core) |

| Stability | Low (Acid labile) | High (Metabolically stable) |

| Chirality | Chiral center (C2) | Achiral (Meso-like) |

| Key Role | Protecting Group, Transition State Mimic | Bioisostere for Cyclohexane/Piperidine |

| Drug Examples | BACE1 Inhibitors (Spiro-fused), Zanamivir (Sialic acid core) | AZD0156 (ATM Inhibitor), Omarigliptin (3-isomer) |

Case Study: BACE1 Inhibitors (Alzheimer's Disease)

In the pursuit of

-

Mechanism: The spiro-cycle locks the conformation, preventing the anomeric effect from triggering ring opening.

-

Benefit: The oxygen of the pyran ring acts as a hydrogen bond acceptor in the S3 pocket of the enzyme, while the rigid spiro-scaffold directs the amine (or guanidine) to interact with the catalytic aspartates.

References

-

Vertex Pharmaceuticals. (2023).[1] Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PubMed.[1][4][5] Link

-

Janssen Research & Development. (2021).[1] JNJ-67569762, A 2-Aminotetrahydropyridine-Based Selective BACE1 Inhibitor. Journal of Medicinal Chemistry. Link[1]

-

BenchChem. (2025).[1] Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. Link

-

Smolecule. (2023).[1] this compound | CAS 64474-04-0 Properties and Synthesis. Link

-

American Chemical Society. (2020).[1] Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect. JACS. Link[1]

-

Organic Chemistry Portal. (2024). Tetrahydropyran Synthesis and Protection Strategies. Link

Sources

- 1. npatlas.org [npatlas.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. evitachem.com [evitachem.com]

- 5. BindingDB BDBM503474 4-Chloro-5-(2-(difluoromethoxy)-6-(3,3,3-trifluoro-2,2-dimethylpropyl)pyridin-3-yl)-1-ethyl-N-(((1s,4s)-1-hydroxy-4-(methylsulfonyl)cyclohexyl)methyl)-1H-pyrazole-3-carboxamide::US11034658, Example 46 [bindingdb.org]

Methodological & Application

The Strategic deployment of Tetrahydro-2H-pyran-2-amine in Modern Drug Discovery

Introduction: The Ascendancy of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug design, there is a discernible shift towards molecules with greater three-dimensional complexity. This move away from "flat" aromatic systems is driven by the pursuit of enhanced selectivity, improved physicochemical properties, and novel intellectual property. Saturated heterocycles, such as the tetrahydropyran (THP) moiety, have emerged as privileged scaffolds in this context. The incorporation of a THP ring can lead to improvements in aqueous solubility, metabolic stability, and can provide a rigid framework for the precise orientation of pharmacophoric elements. This guide focuses on a particularly valuable building block: Tetrahydro-2H-pyran-2-amine. Its unique structural and chemical features make it a versatile synthon for the construction of a new generation of pharmaceuticals. We will delve into its synthesis, properties, and provide detailed protocols for its application in the synthesis of advanced drug intermediates.

Physicochemical Properties and Design Rationale

The utility of this compound as a building block is rooted in its distinct physicochemical characteristics. The presence of the endocyclic oxygen atom and the exocyclic primary amine provides a unique combination of properties that medicinal chemists can exploit.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₅H₁₁NO | Low molecular weight, suitable for fragment-based drug design. |

| Molecular Weight | 101.15 g/mol | Contributes minimally to the overall molecular weight of the final drug molecule. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Influences cell permeability and oral bioavailability. |

| cLogP | -0.29 | Indicates good aqueous solubility. |

| pKa (predicted) | ~9.5 (for the conjugate acid) | The basicity of the amine allows for salt formation, improving solubility and handling. |

The tetrahydropyran ring serves as a bioisostere for cyclohexane, but with the advantage of having an oxygen atom that can act as a hydrogen bond acceptor, potentially leading to additional interactions with the target protein.[1] Furthermore, the rigidity of the THP ring, compared to a flexible alkyl chain, reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity.

Synthesis of the this compound Building Block

A reliable and scalable synthesis of the title building block is paramount for its widespread application. The most common and efficient method is the reductive amination of a suitable precursor, such as δ-valerolactone or 2-hydroxytetrahydropyran.

Protocol 1: Reductive Amination of δ-Valerolactone

This protocol describes the direct conversion of a commercially available lactone to the desired amine. The choice of a robust reducing agent that is selective for the intermediate imine/enamine over the starting lactone is critical.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Materials:

-

δ-Valerolactone

-

Ammonia (7N solution in Methanol)

-

Titanium(IV) isopropoxide

-

Sodium borohydride

-

Methanol (anhydrous)

-

Dichloromethane

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

To a solution of δ-valerolactone (1.0 eq) in anhydrous methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add titanium(IV) isopropoxide (1.2 eq).

-

Add a 7N solution of ammonia in methanol (5.0 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 12 hours to facilitate the formation of the intermediate hemiaminal and imine. The progress of the reaction can be monitored by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C. The rationale for the slow, portion-wise addition is to control the exothermic reaction and prevent the uncontrolled reduction of any unreacted starting material.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and 1 M sodium hydroxide, adjusting the pH of the aqueous layer to >12.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or silica gel chromatography to yield the pure amine.

Application in the Synthesis of Pharmaceutical Intermediates

The true value of a building block is demonstrated by its successful incorporation into complex, biologically active molecules. The tetrahydropyran amine moiety is a key feature in several modern drug candidates, particularly in the oncology and metabolic disease areas.

Application Example: Synthesis of an ATM Kinase Inhibitor Intermediate

Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response, and its inhibition is a promising strategy in cancer therapy. The potent and selective ATM inhibitor, AZD0156, features a tetrahydropyran-4-amine moiety. While the core of AZD0156 is an imidazo[4,5-c]quinolin-2-one, the principles of incorporating a tetrahydropyran amine can be illustrated through the synthesis of a key intermediate.

Workflow for the Synthesis of a Key Intermediate for an ATM Kinase Inhibitor:

Caption: Workflow for coupling Tetrahydro-2H-pyran-amine with a heterocyclic core.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an N-Arylated Tetrahydropyran Amine

This protocol details the palladium-catalyzed cross-coupling of Tetrahydro-2H-pyran-4-amine with a halogenated aromatic core, a common strategy in modern medicinal chemistry.

Materials:

-

8-bromo-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one (or a similar halo-aromatic core)

-

Tetrahydro-2H-pyran-4-amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

Step-by-Step Procedure:

-

To an oven-dried Schlenk tube, add the 8-bromo-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one (1.0 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add Pd₂(dba)₃ (0.05 eq) to the tube under a positive pressure of argon. The choice of a palladium(0) precatalyst and a bulky phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, particularly with sterically hindered or electron-rich amines.

-

Add a solution of Tetrahydro-2H-pyran-4-amine (1.2 eq) in a 1:1 mixture of anhydrous 1,4-dioxane and toluene (to achieve a 0.1 M concentration of the aryl halide).

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired N-arylated tetrahydropyran amine intermediate.

Conclusion: A Versatile Building Block for Future Pharmaceuticals

This compound and its derivatives are demonstrably valuable building blocks in the design and synthesis of novel pharmaceuticals. Their unique combination of rigidity, polarity, and synthetic accessibility allows for the creation of molecules with improved pharmacological profiles. The protocols detailed herein provide a practical guide for the synthesis and application of this important synthon, empowering researchers and drug development professionals to explore new chemical space and develop the next generation of innovative medicines.

References

-

Foos, J. S., & Fronczek, F. R. (1986). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 43(5), 1259-1267. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Durant, G. J., et al. (2020). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Molecular Cancer Therapeutics, 19(1), 77-88. Retrieved from [Link]

Sources

Application Note: Advanced Applications of Tetrahydro-2H-pyran-2-amine in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, ADME optimization, bioconjugation strategies, and validated synthetic protocols.

Introduction: The Pharmacological Rationale for THP-amine Integration

Tetrahydro-2H-pyran-2-amine (THP-amine) and its positional isomers represent a privileged class of building blocks in modern medicinal chemistry. Structurally, the tetrahydropyran (THP) ring serves as a rigidified, linear ether equivalent and a direct bioisostere to cyclohexane [1].

While cyclohexane relies entirely on hydrophobic interactions, the oxygen heteroatom in the THP ring acts as a critical hydrogen-bond acceptor. This subtle structural shift yields profound pharmacological benefits:

-

pKa Modulation: The electronegative oxygen atom exerts an inductive effect on the adjacent amine, fine-tuning the basicity (pKa) of the molecule to optimize target residence time and reduce off-target toxicity.

-

ADME Optimization: Substituting a highly lipophilic cyclohexyl group with a THP-amine motif lowers the overall lipophilicity (Log

) of the drug candidate. This reduction translates directly to improved metabolic stability, higher aqueous solubility, and superior in vivo clearance rates [1]. -

Toxicity Reduction: In phenotypic drug discovery (PDD), replacing highly reactive or toxic moieties (e.g., phenylamines) with tetrahydropyranylamines has been shown to significantly reduce cytotoxicity while maintaining or enhancing cellular viability and target engagement (e.g., ERK2 modulation)[2].

Quantitative Impact on ADME and Ligand Efficiency

The integration of THP-amine into a drug scaffold is not merely a structural novelty; it is a calculated maneuver to enhance Lipophilic Ligand Efficiency (LLE). Table 1 summarizes the typical pharmacokinetic shifts observed when transitioning from a cyclohexyl-amine to a THP-amine motif during hit-to-lead optimization [1].

Table 1: Comparative ADME Profiling (Cyclohexyl vs. THP-amine Motif)

| Parameter | Cyclohexyl-amine Motif | THP-amine Motif | Pharmacological Implication |

| Log | ~2.66 | ~2.08 | Reduced lipophilicity minimizes non-specific binding and lipid accumulation. |

| Aqueous Solubility | Moderate | High | Improved oral bioavailability and formulation ease. |

| Clearance (Rat/Human) | High | Low | Extended half-life ( |

| Ligand Binding Efficiency | Baseline | Maintained/Increased | The THP oxygen provides an additional H-bond anchor to the target kinase/enzyme. |

| Lipophilic Ligand Efficiency | Baseline | +1.4-fold increase | Higher potency achieved at a lower lipophilicity penalty. |

Key Applications in Modern Drug Design

Kinase Inhibitors: The AZD0156 Case Study

AstraZeneca successfully utilized a THP-amine motif to develop AZD0156, a potent, selective, and orally bioavailable inhibitor of ataxia telangiectasia mutated (ATM) kinase[3]. Early lead compounds exhibited poor in vivo clearance and required unfeasibly high dosing (e.g., 700 mg QD). The strategic installation of the THP-amine fragment lowered the lipophilicity, dramatically improved the pharmacokinetic profile, and advanced the compound into Phase I clinical trials as a potentiator for irinotecan and olaparib [3].

Caption: Workflow demonstrating the optimization of a hit compound via THP-amine bioisosteric replacement.

Targeted Drug Delivery: Hyaluronic Acid (HA) Conjugates

THP-amine derivatives are heavily utilized in bioconjugation to create targeted nanotherapeutics. For instance, Tris(hydroxypyridinone) amine (THP-amine) has been conjugated to Hyaluronic Acid (HA) via EDC/NHS chemistry. Since HA is a natural ligand for the CD44 receptor (overexpressed in many tumors), the HA-THP conjugate acts as a highly specific vehicle for dual nuclear imaging and targeted chemotherapy [4].

Glycosidase Inhibitors for Lysosomal Storage Disorders

This compound serves as a direct precursor for the synthesis of guanidinylated iminosugars. These compounds act as potent, selective inhibitors of

Validated Experimental Protocols

The following protocols detail the use of THP-amine in both small-molecule synthesis and macromolecular bioconjugation. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Acid-Catalyzed Amination for Iminosugar Precursors

Objective: Synthesis of (3S,4R)-N-allyl-3,4,5-tris(benzyloxy)this compound from a protected tetrahydropyran precursor [5].

Rationale & Causality: This reaction utilizes a mild organic acid to generate a reactive oxocarbenium ion intermediate without stripping the benzyl protecting groups. A chemical desiccant is employed to aggressively drive the equilibrium toward the aminated product by scavenging the water byproduct.

Materials:

-

Protected THP precursor (1 eq, e.g., 10 g, 0.025 mol)

-

Camphor-10-sulfonic acid (CSA) (1 eq, 5.61 g)

-

Anhydrous Sodium Sulfate (

) (4.8 eq, 16.46 g) -

Allylamine (10 eq, 18 mL)

-

Anhydrous Toluene (240 mL)

Step-by-Step Methodology:

-

Suspension: In an oven-dried, round-bottom flask purged with inert gas (Argon/Nitrogen), suspend the THP precursor, CSA, and

in 240 mL of anhydrous toluene.-

Expert Insight: Toluene is chosen as an aprotic solvent that permits high-temperature reflux (105°C) while facilitating the potential azeotropic removal of water.

-

-

Nucleophile Addition: Carefully add allylamine (10 eq) to the suspension.

-

Expert Insight: The massive excess of allylamine serves a dual purpose: it acts as the primary nucleophile to attack the oxocarbenium ion and outcompetes any residual moisture to prevent reversion to the lactol.

-

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 105°C for exactly 4 hours.

-

Validation (TLC): After 4 hours, perform Thin-Layer Chromatography (TLC) (e.g., Hexane/EtOAc 7:3). The complete disappearance of the starting material spot validates the consumption of the precursor.

-

Workup: Cool the mixture to room temperature, filter through a Celite pad to remove the

, and concentrate the filtrate under reduced pressure to yield the crude THP-amine derivative.

Protocol B: EDC/NHS Bioconjugation of THP-amine to Hyaluronic Acid

Objective: Covalent attachment of THP-amine to the carboxyl backbone of Hyaluronic Acid (HA) for targeted tumor delivery [4].

Rationale & Causality: Direct amidation between a carboxylic acid and an amine in water is thermodynamically unfavorable. EDC activates the carboxyl group, but the resulting O-acylisourea is highly unstable and prone to hydrolysis. NHS is added to convert this intermediate into a semi-stable NHS-ester, which efficiently reacts with the unprotonated THP-amine.

Caption: Mechanistic workflow of HA-THP conjugate synthesis using EDC/NHS coupling chemistry.

Step-by-Step Methodology:

-

HA Dissolution: Dissolve Hyaluronic Acid (e.g., MW 51 kDa) in distilled water to a concentration of 2 mg/mL.

-

Activation: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) in a 1:1:2 molar ratio (HA repeating unit : EDC : NHS).

-

Expert Insight: Maintain the pH strictly between 5.5 and 6.0 using dilute HCl. EDC activation is highly pH-dependent; higher pH leads to rapid hydrolysis of the carbodiimide.

-

-

Stabilization: Stir the mixture at room temperature for 30 minutes to ensure complete conversion to the NHS-ester intermediate.

-

Amination: Dissolve THP-amine in a minimal volume of anhydrous DMSO and add it dropwise to the activated HA solution.

-

Expert Insight: Immediately adjust the pH to 7.0–7.5 using Triethylamine (TEA) or dilute NaOH. The THP-amine must be in its unprotonated (free base) form to act as an effective nucleophile.

-

-

Conjugation: Stir the reaction in the dark at room temperature for 24 hours.

-

Purification & Validation: Transfer the mixture to a dialysis membrane (MWCO 10-14 kDa) and dialyze against distilled water for 48 hours (changing water every 8 hours) to remove unreacted THP-amine, EDC, and NHS. Lyophilize the retentate. Validate conjugation success and quantify loading via UV-Vis spectroscopy (THP-amine exhibits a distinct UV absorbance at 288 nm) [4].

References

-

Kitambi, S. S., & Chandrasekar, G. (2017). Phenotypic Screen Identifies a Small Molecule Modulating ERK2 and Promoting Stem Cell Proliferation. Frontiers in Pharmacology. Retrieved from[Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

Al-Ahmady, Z. S., et al. (2018). Novel Hyaluronic Acid Conjugates for Dual Nuclear Imaging and Therapy in CD44-Expressing Tumors in Mice In Vivo. Theranostics, 8(5), 1358–1372. Retrieved from[Link]

-

Sevšek, A. (2015). Guanidinium Iminosugars as Glycosidase Inhibitors. Utrecht University Repository. Retrieved from[Link]

Application Note: Tetrahydro-2H-pyran-2-amine in the Synthesis of Heterocyclic Compounds

[1]

Part 1: Executive Summary & Strategic Distinction

This compound (2-ATP) represents a unique class of "anomeric amines." Unlike its stable regioisomer (tetrahydro-2H-pyran-4-amine), 2-ATP is a cyclic hemiaminal ether. This structural feature dictates its reactivity, stability, and application in drug design.

The "Anomeric" Challenge

Researchers must distinguish between two primary isomers used in heterocyclic synthesis:

-

Tetrahydro-2H-pyran-4-amine: A stable, secondary carbon-bound primary amine used routinely in reductive aminations (e.g., in the synthesis of inhibitors like SGLT2 modulators).

-

This compound (Focus of this Guide): An anomeric amine (glycosylamine mimic). It is chemically equivalent to the hemiaminal of 5-aminopentanal. It is unstable as a free base and is almost exclusively handled as a salt (e.g., HCl) or generated in situ.

Key Application Areas:

-

Glycomimetics: Synthesis of nucleoside analogues where the ribose is replaced by a simple tetrahydropyran ring.

-

Multicomponent Reactions (MCRs): Use as the amine component in Ugi and Passerini reactions to generate diverse peptidomimetic libraries.

-

Prodrug Design: Introduction of the N-THP moiety as a metabolically labile protecting group (acid-sensitive cleavage).

Part 2: Chemical Properties & Handling[2][3]

Stability & Equilibrium

2-ATP exists in a dynamic equilibrium. As a free base, it is prone to ring-opening to form 5-aminopentanal, which subsequently polymerizes.

-

Storage: Must be stored as the hydrochloride salt (CAS 64474-04-0) at -20°C under inert atmosphere.

-

Reaction Conditions: Avoid aqueous acidic conditions during reaction workup, as this hydrolyzes the N-THP bond.

Visualization: The Anomeric Equilibrium

The following diagram illustrates the instability of the free base and the necessity of in situ trapping.

Caption: The stability profile of this compound. The free base must be trapped immediately by an electrophile to prevent degradation.

Part 3: Synthetic Protocols

Protocol A: Synthesis of N-(Tetrahydro-2H-pyran-2-yl) Heterocyclic Amides

This protocol describes the coupling of 2-ATP HCl with a heterocyclic carboxylic acid. This is a standard method for creating "pseudo-nucleoside" libraries.

Reagents:

-

This compound Hydrochloride (1.0 equiv)

-

Heterocyclic Carboxylic Acid (e.g., Nicotinic acid) (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir at room temperature for 15 minutes to form the activated ester.

-

Amine Addition: Add this compound Hydrochloride (1.0 mmol) directly to the reaction mixture.

-

Base Addition: Immediately add the remaining DIPEA (2.0 mmol) dropwise. Crucial: Adding the base after the amine salt is in the presence of the activated ester minimizes the lifetime of the unstable free base.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Note: The product may be acid-sensitive; use neutral alumina plates if silica causes degradation).

-

Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) and Brine (1x). Avoid acidic washes (e.g., 1M HCl) as this will cleave the N-THP bond.

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N) or neutral alumina.

Protocol B: Multicomponent Ugi Reaction (MCR)

2-ATP serves as an excellent amine component for Ugi reactions, yielding peptidomimetics with an anomeric THP group.

Reagents:

-

Aldehyde (R-CHO)

-

This compound HCl

-

Carboxylic Acid (R-COOH)

-

Isocyanide (R-NC)

-

Base: Triethylamine (Et3N)

Workflow:

-

Dissolve the Aldehyde (1.0 equiv) and 2-ATP HCl (1.0 equiv) in Methanol (MeOH).

-

Add Et3N (1.0 equiv) to liberate the amine and allow imine formation (pre-stir for 30 mins). Note: The imine is stabilized by the anomeric effect compared to acyclic analogs.

-

Add the Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).

-

Stir at room temperature for 24 hours.

-

Evaporate solvent and purify via column chromatography.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table

| Feature | Tetrahydro-2H-pyran-4-amine | This compound (2-ATP) |

| Electronic Nature | Primary aliphatic amine | Anomeric amine (hemiaminal) |

| Basicity (pKa) | ~10.6 (Typical amine) | ~5–6 (Lower due to oxygen induction) |

| Stability | Stable at RT, air stable | Unstable free base; acid sensitive |

| Primary Use | Reductive amination scaffold | Glycosyl donor mimic, MCR input |

| Workup Constraint | Standard acid/base extraction | No acidic workup (cleaves ring) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymerization | Free base existed too long before reaction. | Mix coupling reagents before adding the amine salt. Add base last. |

| Product Loss on Column | Acidic hydrolysis on silica gel. | Add 1% Triethylamine to the eluent or use Neutral Alumina. |

| NMR Signals Broad/Complex | Anomeric mixture or restricted rotation. | 2-ATP derivatives often exist as α/β anomers. Run high-temp NMR or check for rotamers. |

Part 5: Mechanistic Visualization

The following diagram details the critical "Trap or Degrade" pathway during the synthesis of N-THP heterocycles.

Caption: Synthetic workflow emphasizing the in-situ generation and immediate consumption of the amine.

Part 6: References

-